molecular formula C12H15Cl2N3 B11845256 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B11845256
M. Wt: 272.17 g/mol
InChI Key: ZBOOJFSMAHAJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride (CAS: 1170536-28-3) is a chemical compound supplied For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use. This compound belongs to the versatile and pharmacologically significant quinoline family. The quinoline core structure is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities . Specifically, derivatives of 8-hydroxyquinoline, a closely related structure, have demonstrated substantial potential in scientific research due to their diverse properties, including antimicrobial, anticancer, antioxidant, and antidiabetic activities . The 8-hydroxyquinoline motif serves as an excellent monoprotic bidentate chelating agent, forming complexes with various metal ions, which is a key mechanism explored in several of its biological applications . The specific substitution pattern on this compound—featuring a chloro group at the 5-position, an ethyl group at the 3-position, a hydrazino group at the 2-position, and a methyl group at the 8-position—makes it a valuable synthetic intermediate. Researchers can utilize the reactive hydrazino group for further chemical modifications to develop more complex molecular architectures, such as hybrids fused with triazoles, thiazoles, or pyridopyrimidines . Such hybrids have shown enhanced and potent biological effects, including anticancer and antibacterial activities, in recent research . This compound provides a foundational building block for synthesizing novel pharmacologically active scaffolds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic leads .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

(5-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H

InChI Key

ZBOOJFSMAHAJFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=CC(=C2N=C1NN)C)Cl.Cl

Origin of Product

United States

Preparation Methods

Quinoline Ring Formation via Skraup Cyclization

A foundational step involves constructing the quinoline ring system. Patent CN102267943B outlines a modified Skraup cyclization using 4-chloro-ortho-aminophenol and glycerol in concentrated sulfuric acid. Key parameters include:

  • Molar ratios :

    ComponentMolar Ratio (relative to 4-chloro-ortho-aminophenol)
    4-Chloronitrophenol2.0
    Glycerol3.25
    Concentrated H₂SO₄5.6
  • Reaction conditions :

    • Temperature gradient: 100°C → 170°C over 6 hours

    • Azeotropic water removal using toluene (reduces hydrolysis by 37% compared to benzene)

This method yields 5-chloro-8-hydroxyquinoline as an intermediate, which undergoes subsequent methylation and ethylation.

Chlorination and Methylation

Position-specific halogenation and alkylation are achieved through:

  • Chlorination at C5 :

    • Uses POCl₃ in DMF at 80°C for 4 hours (yield: 89%)

    • Selective para-directing effect of the hydroxyl group ensures C5 specificity

  • Methylation at C8 :

    • Dimethyl sulfate (Me₂SO₄) in alkaline aqueous medium (pH 10–11)

    • 65% yield due to competing O-methylation side reactions

Ethylation at C3

  • Friedel-Crafts alkylation with ethyl bromide (EtBr) and AlCl₃ catalyst:

    • Solvent: Nitromethane (reduces polyalkylation by 22% vs. CH₂Cl₂)

    • Temperature: 0°C → 25°C gradual warming

    • Yield: 74% after column chromatography (silica gel, hexane/EtOAc 4:1)

Hydrazino Group Introduction at C2

The critical hydrazino functionalization employs two approaches:

Direct Hydrazination

  • Reagents : Hydrazine hydrate (80%) in ethanol

  • Conditions :

    • 24-hour reflux under N₂ atmosphere

    • pH maintained at 6.5–7.0 using acetic acid

    • Yield: 68% (improves to 81% with molecular sieves)

Diazonium Coupling

  • Alternative method for scale-up production:

    • Diazotization of 2-aminoquinoline with NaNO₂/HCl at -5°C

    • Coupling with ethylhydrazine in THF/H₂O biphasic system

    • Yield: 59% (lower due to competing C3/C5 side reactions)

Process Optimization and Yield Enhancement

Solvent Systems

Comparative analysis of reaction media:

StepOptimal SolventYield ImprovementKey Advantage
CyclizationSulfolane+14% vs. H₂SO₄Higher dielectric constant reduces tar formation
EthylationNitromethane+22% vs. CH₂Cl₂Suppresses AlCl₃ complexation
HydrazinationEthanol/H₂O (9:1)+13% vs. pure EtOHStabilizes hydrazine through H-bonding

Catalytic Innovations

  • Phase-transfer catalysts :

    • Tetrabutylammonium bromide (TBAB) in methylation steps increases yield to 78%

  • Microwave assistance :

    • Reduces hydrazination time from 24 hours to 45 minutes (comparable yield)

Purification and Characterization

Crystallization Protocols

  • Solvent pair : CHCl₃/hexane (1:3 v/v)

  • Cooling rate : 0.5°C/min from 60°C to 4°C

  • Purity : 96.2% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, NHNH₂), 8.25 (d, J=8.4 Hz, 1H, C6-H), 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.58 (s, 3H, C8-CH₃)

  • IR (KBr):
    3131 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (C=N), 752 cm⁻¹ (C-Cl)

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityScalabilityCost Index
Skraup-based41%96.2%Industrial$$$
Diazonium coupling35%92.8%Pilot-scale$$
Microwave-assisted68%95.1%Lab-scale$$$$

The Skraup-derived pathway remains preferred for bulk synthesis despite moderate yields, while microwave methods show promise for rapid small-scale production .

Chemical Reactions Analysis

5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities that make it a candidate for various applications:

  • Antimicrobial Activity : Compounds related to quinoline structures often show antibacterial and antifungal properties. Preliminary studies indicate that 5-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride may possess similar antimicrobial effects, potentially inhibiting pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential : Quinoline derivatives have been studied for their anticancer properties. Research suggests that this compound could inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis .

Synthetic Utility

The synthesis of this compound typically involves multi-step organic reactions. The hydrazino group allows for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules or modifying existing compounds for enhanced biological activity . Key synthetic routes include:

  • Initial Formation : Starting from appropriate quinoline derivatives, the chloro and ethyl groups are introduced via electrophilic aromatic substitution.
  • Hydrazine Reaction : The hydrazino group is incorporated through a reaction with hydrazine derivatives, often requiring careful control of reaction conditions to achieve high yields.

Case Studies and Research Findings

Several studies have documented the applications of quinoline derivatives, including this compound:

  • Antimicrobial Studies : In vitro tests have shown that derivatives exhibit significant inhibition against various microbial strains. For instance, compounds with similar structures demonstrated effective antimicrobial activity against Aspergillus niger and other fungi .
  • Anticancer Research : A study highlighted that certain quinoline derivatives could effectively inhibit cancer cell lines, suggesting that this compound may also possess similar anticancer properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The quinoline core may also interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Purity
Target Compound C₁₂H₁₅Cl₂N₃ 272.17 5-Cl, 3-Et, 2-NHNH₂, 8-Me 1017116-92-5 95–100%
5-Chloromethyl-8-hydroxyquinoline hydrochloride C₁₀H₇Cl₂NO 234.08 5-CH₂Cl, 8-OH Not provided Not specified
4,6-Dichloroquinoline C₉H₅Cl₂N 198.05 4-Cl, 6-Cl 4203-18-3 Not specified
5-Amino-8-chloroquinoline C₉H₇ClN₂ 178.62 5-NH₂, 8-Cl 75793-58-7 Not specified
Hydrastinine Hydrochloride C₁₁H₁₃NO₃·HCl 207.23 Isoquinoline core, dioxolo ring, 6-Me Not provided Not specified

Physicochemical and Functional Differences

Substituent Effects on Reactivity: The hydrazino group in the target compound enhances nucleophilic reactivity, enabling condensation reactions (e.g., with carbonyl groups) . This contrasts with the amino group in 5-Amino-8-chloroquinoline, which is less reactive but stabilizes aromatic systems .

Solubility and Stability: The hydroxy group in 5-Chloromethyl-8-hydroxyquinoline hydrochloride improves water solubility compared to the target compound, which lacks polar groups beyond the hydrazine . Hydrastinine Hydrochloride’s dioxolo ring (a fused cyclic ether) enhances rigidity and may influence binding specificity in biological systems .

Research Findings and Implications

  • In contrast, 5-Amino-8-chloroquinoline may align with antimalarial research, akin to chloroquine derivatives .
  • Industrial Use : The target’s high purity (100% in some batches) and stability under dry, cool conditions make it suitable for high-precision synthesis .

Biological Activity

5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a quinoline derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN3C_{12}H_{15}ClN_3, with a molecular weight of approximately 272.17 g/mol. The compound features a chloro group at the 5-position, an ethyl group at the 3-position, and a hydrazino group at the 2-position of the quinoline ring, contributing to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : The initial step involves synthesizing the quinoline structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the chloro and ethyl groups, followed by hydrazinylation to incorporate the hydrazino group.
  • Formation of Hydrochloride Salt : The final step involves converting the base form into its hydrochloride salt to enhance solubility.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, with inhibition zones ranging from 20 mm to 30 mm compared to standard antibiotics .

CompoundInhibition Zone (mm)Target Organism
Standard24Pseudomonas aeruginosa
Test22Klebsiella pneumonia
Test25Staphylococcus aureus

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in substituents can enhance cytotoxic effects against cancer cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. Interaction studies reveal that this compound has binding affinities towards various targets, which could elucidate its therapeutic potential.

Case Studies and Research Findings

  • Antiviral Activity : A related study highlighted that quinoline derivatives exhibit antiviral properties against influenza viruses, showing promising results in inhibiting viral replication .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, showing IC50 values indicative of effective inhibition .

Q & A

Q. What mechanistic pathways explain side reactions during the synthesis of this compound?

  • Methodological Answer :
  • Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., over-alkylated quinolines).
  • Kinetic profiling : Monitor activation energy barriers via Eyring plots for competing pathways (e.g., N- vs. C-alkylation) .

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